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This guide provides a detailed comparison of two prominent covalent inhibitors of the YAP/TAZ-
TEAD protein-protein interaction, TED-347 and K-975. Both molecules target the
Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, which are
key downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway
and subsequent activation of TEAD-mediated transcription are implicated in the development
and progression of various cancers. This document summarizes the available preclinical data
on the efficacy of TED-347 and K-975, presents detailed experimental methodologies for key
assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction to TED-347 and K-975

TED-347 and K-975 are potent, irreversible, and covalent allosteric inhibitors that target the
central palmitate-binding pocket of TEAD proteins.[1][2] By covalently binding to a conserved
cysteine residue within this pocket, both compounds disrupt the interaction between TEAD and
its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-
binding motif (TAZ).[3][4] This disruption effectively blocks TEAD transcriptional activity and has
been shown to inhibit the proliferation of cancer cells dependent on the Hippo pathway.[1][3]
While both inhibitors share a similar mechanism of action, their reported potencies and
experimental contexts differ.
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The following tables summarize the available quantitative data for TED-347 and K-975 from
various preclinical studies.

Disclaimer: The data presented for TED-347 and K-975 are from separate studies conducted
under different experimental conditions. Therefore, a direct comparison of the absolute values
may not be appropriate. This information is intended to provide a summary of the individual
efficacy of each compound as reported in the literature.

Table 1: In Vitro Efficacy of TED-347

Assay Cell Line Parameter Value Reference
TEAD4-Yapl

Protein-Protein - EC50 5.9 uyM [1]
Interaction

TEAD4 Covalent

- Ki 10.3 uyM 1
Binding H 8
o Inhibition at 0.5-
Cell Viability GBM43 - [1]
100 uM
Reduction in
TEAD Reporter HEK-293, o
- reporter activity [1]
Assay GBM43
at 0.5-100 pM

Table 2: In Vitro Efficacy of K-975
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Assay Cell Line Parameter Value Reference

Cell Proliferation
(NF2-non- Various MPM GI50

expressing)

~20 nM (for NCI-
H226)

Weaker inhibition
Various MPM - than NF2-non- [3]

expressing lines

Cell Proliferation

(NF2-expressing)

CTGF Reporter NCI-

Max Inhibition ~70% [5]
Assay H661/CTGF-Luc
YAP1/TAZ-TEAD Inhibition at 10-
NCI-H226 - [3]
PPI 10000 nM

Table 3: In Vivo Efficacy of K-975

Animal Model Cell Line Dosing Effect Reference

10-300 mg/kg, o
MPM Xenograft NCI-H226, ) ) Inhibition of

p.o. twice daily [3]
(mouse) MSTO-211H tumor growth

for 14 days

No in vivo efficacy data for TED-347 was found in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TEADA4-Yap1l Protein-Protein Interaction Assay (for TED-
347)

This assay is designed to measure the disruption of the interaction between TEAD4 and Yapl
by an inhibitor. A common method is a cell-free assay, such as a time-resolved fluorescence
resonance energy transfer (TR-FRET) assay. Briefly, purified, tagged TEAD4 and Yapl
proteins are incubated together in the presence of varying concentrations of the test compound
(e.q., TED-347). The FRET signal, which is proportional to the extent of protein-protein
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interaction, is measured. A decrease in the FRET signal indicates inhibition of the interaction.
The EC50 value is then calculated from the dose-response curve.

Cell Viability and Proliferation Assays (for TED-347 and
K-975)

These assays determine the effect of the inhibitors on cancer cell growth.

o Cell Seeding: Cancer cell lines (e.g., GBM43 for TED-347, various MPM cell lines for K-975)
are seeded in 96-well plates at a specific density.

o Compound Treatment: After allowing the cells to adhere, they are treated with a range of
concentrations of the inhibitor or vehicle control (DMSO).

 Incubation: The plates are incubated for a specified period (e.g., 48 hours for TED-347, 144
hours for K-975).

« Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a
colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay. The signal is
proportional to the number of viable cells.

o Data Analysis: The results are normalized to the vehicle-treated control, and dose-response
curves are generated to determine parameters like G150 (concentration for 50% growth
inhibition).

TEAD Reporter Gene Assay (for TED-347 and K-975)

This assay measures the ability of the inhibitors to block TEAD-mediated gene transcription.

o Cell Transfection: Cells (e.g., HEK-293 or a cancer cell line) are co-transfected with a
reporter plasmid containing a TEAD-responsive promoter (e.g., from the CTGF gene) driving
the expression of a reporter gene (e.g., luciferase) and a control plasmid for normalization.

o Compound Treatment: The transfected cells are treated with different concentrations of the
inhibitor.
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e Luciferase Assay: After a set incubation period, the cells are lysed, and the luciferase activity
is measured using a luminometer.

» Data Analysis: The reporter luciferase activity is normalized to the control, and the
percentage of inhibition is calculated relative to the vehicle-treated cells.

In Vivo Tumor Xenograft Studies (for K-975)

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Cell Implantation: Human cancer cells (e.g., NCI-H226 or MSTO-211H) are subcutaneously
injected into immunocompromised mice.

e Tumor Growth: The tumors are allowed to grow to a palpable size.

o Treatment: The mice are randomized into groups and treated with the inhibitor (e.g., K-975
administered orally) or a vehicle control on a defined schedule.

e Tumor Measurement: Tumor volume is measured regularly using calipers.

e Endpoint: The study is concluded when the tumors in the control group reach a
predetermined size, and the tumors are excised and weighed. The efficacy of the inhibitor is
determined by comparing the tumor growth in the treated groups to the control group.

Mandatory Visualization
Hippo Signaling Pathway and TEAD Inhibition

The diagram below illustrates the Hippo signaling pathway and the mechanism of action of
TEAD inhibitors like TED-347 and K-975.
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Caption: The Hippo pathway and the inhibitory action of TED-347/K-975 on TEAD.
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General Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of TEAD

inhibitors.
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Caption: A generalized workflow for the preclinical assessment of TEAD inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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